![molecular formula C9H14ClNO2 B1344714 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride CAS No. 33630-87-4](/img/structure/B1344714.png)
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is a heterocyclic organic compound . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular formula of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride is C9H14ClNO2 . The molecular weight is 203.67 .Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
For detailed physical and chemical properties such as melting point, boiling point, and density, you may refer to specialized databases or resources .Applications De Recherche Scientifique
Structural Analysis and NMR Spectroscopy
The esters derived from 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride have been a subject of extensive structural study. For instance, a series of esters were synthesized and analyzed using NMR spectroscopy. The use of 1H–1H COSY, NOESY, and 1H–13C correlation spectra facilitated the unambiguous assignments of the bicyclic carbon and proton resonances, contributing significantly to the understanding of the structural aspects of these compounds (Arias-Pérez et al., 2001). Additionally, the crystal structure of specific derivatives, such as the (±) 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, was determined using X-ray diffraction, providing a deeper insight into the molecular arrangement and spatial configuration of these compounds.
Synthesis of Cephem Derivatives for ADEPT Approaches
In another research application, derivatives of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride have been synthesized for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). The synthesized compound, a new cephalosporin derivative, was reported to be used as the carrier for a wide range of drugs containing an amino group. This synthesis not only extends the utility of these compounds in medicinal chemistry but also opens new pathways for targeted drug delivery (Blau et al., 2008).
Synthesis of Structurally Complex Derivatives
The synthesis of structurally intricate derivatives of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, such as the (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester, has been demonstrated. The process involved a series of chemical reactions including acylation, oxidation, protection of the carboxy group, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. This synthesis showcases the chemical versatility of 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride and its potential utility in the generation of complex molecular architectures (Yuan Zhe-dong, 2007).
Safety And Hazards
Orientations Futures
The 8-azabicyclo [3.2.1]octane scaffold, which is similar to the structure of 1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride, is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there may be future research directions focusing on the synthesis and applications of these types of compounds.
Propriétés
IUPAC Name |
methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHBWBLVDKMWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630078 | |
| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride | |
CAS RN |
33630-87-4 | |
| Record name | Methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

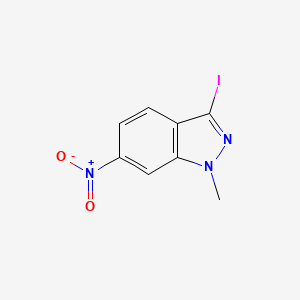
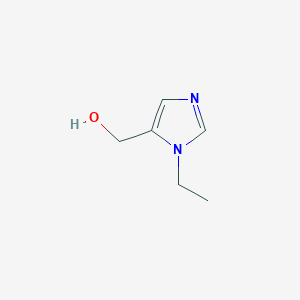
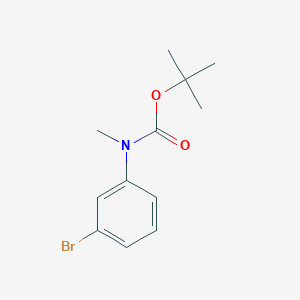
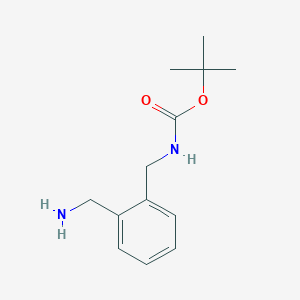
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
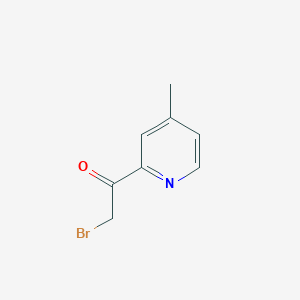



amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
